molecular formula C9H5BrClNO B12637438 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole CAS No. 959977-80-1

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole

Katalognummer: B12637438
CAS-Nummer: 959977-80-1
Molekulargewicht: 258.50 g/mol
InChI-Schlüssel: IHTPFQZENXUPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole is a heterocyclic compound that contains both bromine and chlorine substituents on an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would vary based on the biological system and the specific derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
  • 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

4-Bromo-5-(3-chlorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts different chemical properties compared to pyrazole derivatives. The presence of both bromine and chlorine atoms also allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

959977-80-1

Molekularformel

C9H5BrClNO

Molekulargewicht

258.50 g/mol

IUPAC-Name

4-bromo-5-(3-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-9-8(13-5-12-9)6-2-1-3-7(11)4-6/h1-5H

InChI-Schlüssel

IHTPFQZENXUPKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.